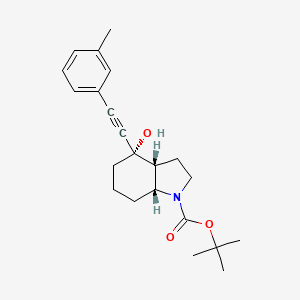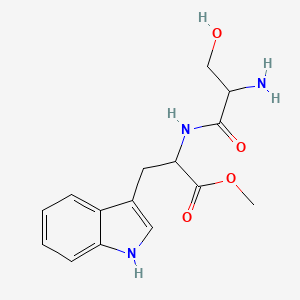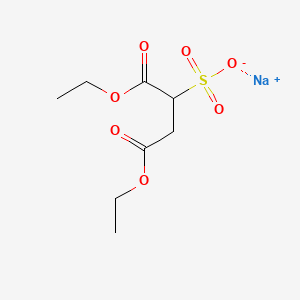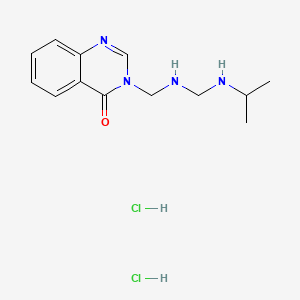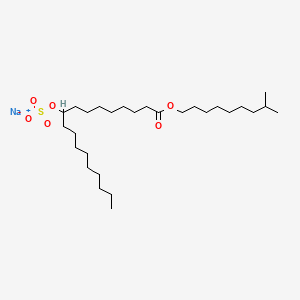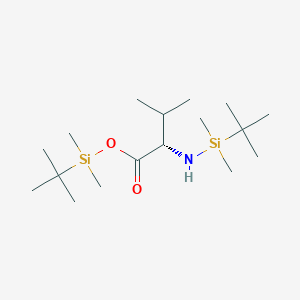
Valine diTBDMS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Valine diTBDMS is typically synthesized through the silylation of L-Valine. The process involves the reaction of L-Valine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere . The reaction conditions are usually mild, with temperatures maintained at room temperature or slightly elevated to ensure complete silylation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Valine diTBDMS undergoes various chemical reactions, including:
Oxidation: The TBDMS groups provide protection against oxidation, allowing selective oxidation of other functional groups if present.
Reduction: The compound can be reduced under specific conditions, although the TBDMS groups typically remain intact.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the silyl-protected sites in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized valine derivatives.
Wissenschaftliche Forschungsanwendungen
Valine diTBDMS has several scientific research applications, including:
Chemistry: Used as a protected amino acid in peptide synthesis, allowing for selective deprotection and functionalization.
Biology: Employed in studies involving protein structure and function, as the TBDMS groups can be selectively removed to study the effects of valine modifications.
Medicine: Investigated for its potential role in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Valine diTBDMS primarily involves its role as a protected amino acid. The TBDMS groups protect the amino and carboxyl groups of valine, preventing unwanted side reactions during chemical synthesis. This allows for selective functionalization and modification of the valine residue. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied .
Vergleich Mit ähnlichen Verbindungen
Valine diTBDMS can be compared with other silyl-protected amino acids, such as:
Alanine diTBDMS: Similar in structure but derived from alanine instead of valine.
Leucine diTBDMS: Another silyl-protected amino acid with a different side chain.
Isoleucine diTBDMS: Similar to leucine diTBDMS but with a different branching pattern in the side chain.
The uniqueness of this compound lies in its specific use in protecting the valine residue, which has distinct steric and electronic properties compared to other amino acids .
Eigenschaften
Molekularformel |
C17H39NO2Si2 |
|---|---|
Molekulargewicht |
345.7 g/mol |
IUPAC-Name |
[tert-butyl(dimethyl)silyl] (2S)-2-[[tert-butyl(dimethyl)silyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C17H39NO2Si2/c1-13(2)14(18-21(9,10)16(3,4)5)15(19)20-22(11,12)17(6,7)8/h13-14,18H,1-12H3/t14-/m0/s1 |
InChI-Schlüssel |
KPMGOLUDVQVDCW-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)C(C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


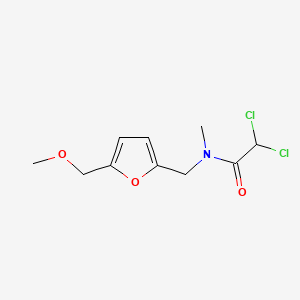

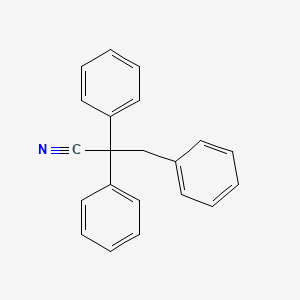


![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
